(4-Cyclopropyloxolan-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2060063-16-1 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(4-cyclopropyloxolan-2-yl)methanol |
InChI |
InChI=1S/C8H14O2/c9-4-8-3-7(5-10-8)6-1-2-6/h6-9H,1-5H2 |
InChI Key |
LALPFTYSGFOYLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CC(OC2)CO |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of 4 Cyclopropyloxolan 2 Yl Methanol
Retrosynthetic Analysis and Key Disconnections for the (4-Cyclopropyloxolan-2-yl)methanol Framework
A primary disconnection strategy involves breaking the C-O bond of the tetrahydrofuran (B95107) ring, suggesting an intramolecular cyclization of a diol or a related precursor. This approach often relies on well-established Williamson ether synthesis-type reactions or other intramolecular nucleophilic substitutions. nih.gov Another powerful disconnection involves a [3+2] cycloaddition or annulation reaction, which can efficiently construct the five-membered ring in a single step. nih.gov
Further disconnection of the cyclopropyl (B3062369) group from the oxolane ring points towards a cyclopropanation reaction on a suitable unsaturated tetrahydrofuran precursor. nih.govthermofisher.comwikipedia.orgharvard.edu The choice of disconnection will heavily influence the selection of starting materials and the sequence of reactions, ultimately impacting the efficiency and stereochemical outcome of the synthesis. A novel disconnection approach for preparing tetrahydrofurans from acyl chlorides and alkenes has also been reported, highlighting the continuous evolution of synthetic strategies. researchgate.net
Table 1: Key Retrosynthetic Disconnections for this compound
| Disconnection Approach | Precursor Type | Key Reaction Type |
| C-O Bond Cleavage | Acyclic diol or haloalcohol | Intramolecular Williamson Ether Synthesis |
| [3+2] Cycloaddition | Alkene and a three-atom component | Cycloaddition/Annulation |
| C-C Bond Cleavage (Cyclopropane) | Unsaturated oxolane | Cyclopropanation |
| Charge Relocation | Acyl chloride and alkene | Reductive Cyclization |
Total Synthesis Approaches to this compound
The total synthesis of this compound and related substituted tetrahydrofurans necessitates the use of sophisticated synthetic methodologies to control the stereochemistry at multiple centers.
The presence of multiple stereocenters in this compound demands the use of stereoselective and asymmetric synthetic methods to obtain the desired enantiomerically pure product. researchgate.netresearchgate.net
One common strategy is to utilize the "chiral pool," starting from readily available, enantiomerically pure natural products like tartrate derivatives. nih.gov These can be transformed through a series of reactions, including deoxygenative intramolecular cyclizations, to yield chiral tetrahydrofuran derivatives. nih.gov Another approach involves the asymmetric Horner-Wadsworth-Emmons reaction followed by a cyclization step, which allows for versatile control over both absolute and relative stereochemistry. acs.org
One-pot asymmetric synthesis methods have also been developed for 2- and 2,3-disubstituted tetrahydrofurans, offering an efficient route from simple aldehydes. acs.org Furthermore, the desymmetrization of meso compounds, such as cyclic anhydrides, provides a powerful entry to chiral building blocks for the synthesis of complex molecules. Recent advances have also seen the development of catalytic, two-step protocols for the synthesis of anti-2,4-disubstituted tetrahydrofurans. acs.org
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both transition metal catalysis and organocatalysis have been extensively applied to the synthesis of substituted tetrahydrofurans. nih.govacs.orgrsc.orgnih.govbeilstein-journals.org
Transition Metal Catalysis: Transition metals such as rhodium, palladium, and iridium are widely used to catalyze a variety of transformations for tetrahydrofuran synthesis. nih.govacs.orgrsc.org Rhodium catalysts, for instance, are effective in [3+2] cycloaddition reactions of diazo compounds with aldehydes. nih.gov Palladium-catalyzed reactions, such as the Hayashi-Heck arylation, have been employed in the synthesis of 2,4-disubstituted tetrahydrofurans. acs.org Iridium catalysts have been utilized in asymmetric deoxygenative [3+2] cycloadditions between carboxylic acids and vinylcyclopropanes to produce enantioenriched tetrahydrofurans. acs.org The catalytic oxidation of tetrahydrofuran itself in the presence of transition metal complexes has also been studied. rsc.org
Organocatalysis: Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.govbeilstein-journals.orgmdpi.com Chiral secondary amines, for example, can catalyze cascade reactions to form complex cyclic systems with high enantioselectivity. mdpi.comnih.gov Organocatalytic aldol/oxa-Michael reactions have been developed for the synthesis of substituted chromanones, which share a similar oxygen heterocycle core. nih.gov These methods offer a complementary approach to metal-based catalysis, often with advantages in terms of cost, toxicity, and air/moisture stability.
Table 2: Catalytic Strategies in Tetrahydrofuran Synthesis
| Catalyst Type | Reaction Type | Example Catalyst/Reagent |
| Transition Metal | [3+2] Cycloaddition | Rh₂(OAc)₄ |
| Transition Metal | Hayashi-Heck Arylation | Pd-catalyst with (R)-hexaMeOBiphep |
| Transition Metal | Asymmetric Cycloaddition | Iridium catalyst with Pivalic Anhydride |
| Organocatalyst | Aldol/Oxa-Michael Reaction | Diphenylprolinol silyl (B83357) ether |
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comsolubilityofthings.com In the context of synthesizing this compound, this translates to developing more sustainable and environmentally friendly routes.
Key green chemistry approaches include the use of catalytic reactions to minimize waste, employing renewable feedstocks, and designing reactions with high atom economy. mdpi.comsolubilityofthings.com For instance, visible-light-mediated deoxygenation of diols offers a sustainable, halogen-free method for synthesizing chiral tetrahydrofurans. nih.gov The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of purification steps and solvent usage. acs.org As the demand for sustainable chemical manufacturing grows, the incorporation of green chemistry principles into the synthesis of complex molecules like this compound will become increasingly important.
Construction of the Cyclopropyl Moiety within Oxolane Scaffolds
The introduction of the cyclopropyl group onto the oxolane ring is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a cyclopropyl-containing building block or by forming the cyclopropane (B1198618) ring on a pre-existing oxolane precursor.
The synthesis of cyclopropyl-fused tetrahydrofurans from vinylcyclopropanes has been reported, offering a direct route to this structural motif. otago.ac.nzchemrxiv.orgresearchgate.netchemrxiv.org These methods often involve an iodocyclization mediated by reagents like phenyliodine(III) diacetate (PIDA) and sodium iodide. otago.ac.nzresearchgate.net The reaction tolerates a range of functional groups, making it a versatile tool for synthesizing complex polycyclic systems. otago.ac.nzresearchgate.net Additionally, copper-catalyzed ring-opening cyclization of hydroxycyclopropanols provides a novel method for synthesizing substituted tetrahydrofurans. rsc.org
Cyclopropanation reactions are fundamental transformations for the construction of three-membered rings. nih.govthermofisher.comwikipedia.orgharvard.edu Several methods are available, each with its own advantages and substrate scope.
Simmons-Smith Reaction: The Simmons-Smith reaction is a classic and widely used method for cyclopropanation that involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI). nih.govthermofisher.comharvard.eduwikipedia.orgorganic-chemistry.orgopenstax.org This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgwikipedia.org A key advantage of the Simmons-Smith reaction is the ability of hydroxyl groups in the substrate to direct the cyclopropanation to the same face of the double bond. organic-chemistry.org Modifications of the Simmons-Smith reagent, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can improve reactivity and yield.
Electrophilic Additions: Electrophilic addition reactions can also be used to form cyclopropane rings. For example, the electrophilic iodocyclization of alkylidene cyclopropyl ketones has been employed to synthesize furanyl-cyclopropanes. chemrxiv.org
Carbene/Carbenoid Approaches: Carbenes and carbenoids are highly reactive species that readily add to double bonds to form cyclopropanes. wikipedia.orgyoutube.comlibretexts.org While free carbenes can be used, carbenoids, which are metal-stabilized carbenes, are more commonly employed due to their greater stability and selectivity. wikipedia.orgopenstax.org The Simmons-Smith reagent is an example of a carbenoid. openstax.org Other methods for generating carbenes include the decomposition of diazo compounds, often catalyzed by transition metals. nih.govmasterorganicchemistry.com Photoredox-catalyzed intermolecular cyclopropanation of unactivated alkenes with active methylene (B1212753) compounds has also been reported as a modern approach. nih.gov
Table 3: Common Cyclopropanation Reactions
| Reaction Name | Reagent(s) | Key Features |
| Simmons-Smith Reaction | CH₂I₂ + Zn(Cu) | Stereospecific, can be directed by hydroxyl groups. |
| Furukawa Modification | CH₂I₂ + Et₂Zn | Often gives higher yields than the classic Simmons-Smith. |
| Diazo Compound Decomposition | RCHN₂ + Metal Catalyst | Can generate a variety of substituted cyclopropanes. |
| Photoredox Catalysis | Active methylene compound + Alkene + Photocatalyst | Proceeds under mild conditions with visible light. |
Ring-Closing Strategies for Cyclopropane Formation
The formation of the cyclopropane ring is a critical step in the synthesis of the target molecule's precursor. A prominent and versatile method for this is the Michael-initiated ring closure (MIRC) reaction. rsc.orgrsc.org This reaction involves a Michael addition followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org There are two main types of MIRC reactions. In a Type I reaction, a nucleophile adds to an electrophilic substrate that contains a leaving group. rsc.org In a Type II reaction, the leaving group is part of the nucleophile itself. rsc.org
The Simmons-Smith cyclopropanation is another widely utilized method, which involves an organozinc carbenoid reacting with an alkene. rsc.org For enhanced reactivity and stereoselectivity, the presence of a directing group, such as an oxygen or nitrogen atom, is often beneficial. rsc.org A variety of metal catalysts, including those based on ruthenium, magnesium, copper, and rhodium, can be employed to facilitate cyclopropane ring formation, offering control over the reaction's efficiency, yield, and stereochemistry. rsc.org
The Kulinkovich reaction offers a distinct approach for synthesizing cyclopropanes from esters or amides using a titanium catalyst and a Grignard reagent. rsc.org This method is particularly useful for producing cyclopropanes with adjacent oxygen or nitrogen substituents. rsc.org Furthermore, photochemical cyclopropanation has emerged as a robust method for synthesizing these three-membered rings. researchgate.net
A summary of key cyclopropanation strategies is presented in the table below.
| Reaction Name | Description | Key Features |
| Michael-Initiated Ring Closure (MIRC) | Involves a Michael addition followed by intramolecular cyclization. rsc.orgrsc.org | Can be categorized into Type I and Type II reactions based on the location of the leaving group. rsc.org |
| Simmons-Smith Cyclopropanation | Utilizes an organozinc carbenoid to react with an alkene. rsc.org | Often requires a directing group for high stereoselectivity. rsc.org |
| Kulinkovich Reaction | Employs a titanium catalyst to convert esters or amides and a Grignard reagent into cyclopropanes. rsc.org | Particularly useful for synthesizing oxygen- or nitrogen-substituted cyclopropanes. rsc.org |
| Photochemical Cyclopropanation | Uses light to initiate the formation of the cyclopropane ring. researchgate.net | A modern and effective method for cyclopropane synthesis. researchgate.net |
| Metal-Catalyzed Cyclopropanation | Employs transition metal catalysts (e.g., copper, rhodium) with diazo compounds as carbene precursors. numberanalytics.com | Offers control over reaction conditions and selectivity. numberanalytics.com |
Formation of the Oxolane Ring System
The oxolane, or tetrahydrofuran (THF), ring is a common structural motif in many biologically active compounds. nih.govnih.gov Its synthesis has been extensively studied, with numerous methods developed for its construction. nih.govnih.gov
Intramolecular cyclization reactions are a primary strategy for forming the oxolane ring. These methods typically involve the cyclization of a linear precursor containing a hydroxyl group and a reactive functional group.
Haloetherification is a classic and widely used method for constructing tetrahydrofurans. nih.gov This reaction involves the electrophilic cyclization of an unsaturated alcohol, such as a homoallylic alcohol, using a halogen source. nottingham.ac.uk For instance, iodoetherification can be used to synthesize 2,3,5-trisubstituted iodo-tetrahydrofurans. nottingham.ac.uk The stereochemical outcome of the reaction can be influenced by the geometry of the starting alkene. nottingham.ac.uk Selenoetherification offers a complementary approach, with the resulting phenylseleno group providing a handle for further synthetic transformations. nottingham.ac.uk
Hydroalkoxylation provides another powerful route to tetrahydrofurans. This reaction involves the intramolecular addition of a hydroxyl group across a carbon-carbon double or triple bond. Platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is effective and tolerates a variety of functional groups. organic-chemistry.orgorganic-chemistry.org Other catalytic systems, including those based on copper, gold, and lanthanides, have also been successfully employed for intramolecular hydroalkoxylation. organic-chemistry.org For example, a Cu(I)-Xantphos system can catalyze the intramolecular hydroalkoxylation of unactivated terminal alkenes to form five- and six-membered cyclic ethers. organic-chemistry.org
A summary of intramolecular cyclization strategies is provided in the table below.
| Reaction Type | Catalyst/Reagent | Key Features |
| Haloetherification | Halogen source (e.g., I2, NBS) | Electrophilic cyclization of unsaturated alcohols. nih.govnottingham.ac.uk |
| Selenoetherification | Phenylselenyl halide | Provides a functional group for further transformations. nottingham.ac.uk |
| Hydroalkoxylation | Pt, Au, Cu, Lanthanides | Intramolecular addition of an alcohol to an alkene or alkyne. organic-chemistry.orgorganic-chemistry.org |
| Oxy-Michael Reaction | Acid or Base | Cyclization of ε-hydroxy α,β-unsaturated ketones or esters. doi.org |
| Radical Cyclization | Radical initiator | Can be controlled by Lewis acids to influence diastereoselectivity. diva-portal.org |
Cycloaddition reactions offer an efficient way to construct the tetrahydrofuran ring, often forming multiple bonds and stereocenters in a single step. nih.gov
[3+2] Cycloaddition Reactions are a powerful strategy for synthesizing highly substituted tetrahydrofurans. nih.gov These reactions can involve various three-atom and two-atom components, such as carbonyl ylides, epoxides, and cyclopropanes. nih.gov For example, rhodium-catalyzed reactions of diazo compounds with aldehydes and activated alkenes can generate carbonyl ylides that undergo [3+2] cycloaddition to form tetrahydrofurans. nih.gov Cyclopropanes bearing aryl substituents can also participate in [3+2] annulation reactions with aldehydes, catalyzed by Lewis acids like Sn(OTf)₂, to yield tetrahydrofuran products with high diastereoselectivity. nih.gov
[4+3] Annulation Reactions have also been developed for tetrahydrofuran synthesis. These reactions can occur between enol ethers and oxonium ions generated in situ from 1,4-dicarbonyl compounds. nih.gov
A summary of cycloaddition strategies for tetrahydrofuran synthesis is presented below.
| Cycloaddition Type | Reactants | Catalyst/Conditions | Key Features |
| [3+2] Cycloaddition | Carbonyl ylides and alkenes | Rhodium catalysts | Efficient formation of substituted tetrahydrofurans. nih.gov |
| [3+2] Cycloaddition | Activated cyclopropanes and aldehydes | Lewis acids (e.g., Sn(OTf)₂) | High diastereoselectivity. nih.gov |
| [4+3] Annulation | Enol ethers and oxonium ions | TMS-OTf | Forms bicyclic tetrahydrofuran systems. nih.gov |
| [3+2] Annulation | Quaternary donor site cyclopropanes and aldehydes | Sn(OTf)₂, SnCl₄, or Hf(OTf)₄ | Produces pentasubstituted tetrahydrofurans. organic-chemistry.org |
Functional Group Interconversions and Chemoselective Transformations (specifically relating to synthesis steps)
Throughout the synthesis of this compound, various functional group interconversions (FGIs) and chemoselective transformations are necessary to manipulate the molecule and install the required functionality. These transformations are the foundation of organic synthesis, allowing for the conversion of one functional group into another. fiveable.me
Common FGIs that could be relevant include oxidations, reductions, and substitutions. fiveable.me For instance, a primary alcohol can be converted to an alkyl chloride using thionyl chloride (SOCl₂) or to an alkyl bromide using phosphorus tribromide (PBr₃). fiveable.me The Mitsunobu reaction allows for the inversion of stereochemistry while replacing a hydroxyl group with various nucleophiles. fiveable.me
Reductions are also crucial. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols, while lithium aluminum hydride (LiAlH₄) is a more powerful reagent capable of reducing esters and carboxylic acids to alcohols. fiveable.me Diisobutylaluminum hydride (DIBAL-H) is often used for the selective reduction of esters to aldehydes at low temperatures. fiveable.me
Chemoselectivity is paramount when dealing with molecules containing multiple functional groups. For example, in a palladium-catalyzed synthesis of tetrahydrofurans from γ-hydroxy alkenes, the reaction is chemoselective for the formation of the tetrahydrofuran ring, avoiding the need for complex protecting group strategies. organic-chemistry.org The choice of catalyst and reaction conditions can significantly influence the outcome of a reaction, allowing for the selective transformation of one functional group in the presence of others. fiveable.me
The following table summarizes some key functional group interconversions relevant to the synthesis of substituted tetrahydrofurans.
| Transformation | Reagent(s) | Function |
| Alcohol to Alkyl Halide | SOCl₂, PBr₃, PPh₃/CCl₄ | Converts a hydroxyl group to a leaving group. fiveable.me |
| Reduction of Carbonyls | NaBH₄, LiAlH₄, DIBAL-H | Reduces aldehydes, ketones, or esters to alcohols or aldehydes. fiveable.me |
| Oxidation of Alcohols | PCC, Swern, DMP | Converts alcohols to aldehydes or ketones. |
| Mitsunobu Reaction | DEAD, PPh₃, Nucleophile | Inverts the stereochemistry of an alcohol and introduces a new functional group. fiveable.me |
| Catalytic Hydrogenation | H₂, Pd/C | Reduces alkenes, alkynes, and other functional groups. fiveable.me |
Reactivity and Derivatization of 4 Cyclopropyloxolan 2 Yl Methanol
Chemical Transformations of the Primary Alcohol Functionality
The primary alcohol group is a key site for derivatization, enabling its conversion into a wide array of other functional groups through oxidation, reduction, etherification, esterification, and nucleophilic substitution reactions.
The primary alcohol of (4-Cyclopropyloxolan-2-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would typically yield the carboxylic acid.
Conversely, while the primary alcohol is already in a reduced state, derivatives such as its corresponding esters or aldehydes can be reduced back to the alcohol. This is often achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The choice of reducing agent is critical for achieving selectivity, especially in the presence of other reducible functional groups.
Table 1: Hypothetical Oxidation Reactions of this compound
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | (4-Cyclopropyloxolan-2-yl)carbaldehyde |
Note: This table represents plausible transformations based on general organic chemistry principles, as specific literature examples for this compound are not prevalent.
Etherification of the primary alcohol can be accomplished through methods like the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Esterification is a common transformation for primary alcohols. The Fischer esterification method involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by removing water or using an excess of one reactant. masterorganicchemistry.commasterorganicchemistry.com Alternatively, the alcohol can be reacted with more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding ester.
For nucleophilic substitution to occur at the primary carbon, the hydroxyl group must first be converted into a good leaving group. nih.govyoutube.compressbooks.pub This is because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. Common strategies include converting the alcohol into a tosylate, mesylate, or halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base yields a tosylate. This tosylate can then be displaced by a variety of nucleophiles in an Sₙ2 reaction, leading to the formation of a new carbon-nucleophile bond with inversion of stereochemistry. youtube.commasterorganicchemistry.com
Table 2: Activation and Nucleophilic Substitution of this compound
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1. Activation | This compound + TsCl, Pyridine | (4-Cyclopropyloxolan-2-yl)methyl 4-methylbenzenesulfonate | Convert OH to a good leaving group |
Note: This table illustrates a standard synthetic sequence. Specific application to the title compound requires empirical validation.
Ring-Opening and Rearrangement Reactions of the Oxolane Core
The oxolane (tetrahydrofuran) ring is generally stable, but it can undergo cleavage or rearrangement under specific conditions, particularly with the use of Lewis acids or other promoting reagents.
Lewis acids can coordinate to the oxygen atom of the oxolane ring, activating it towards nucleophilic attack and potential ring-opening. rsc.orgucdavis.edu The outcome of such reactions is highly dependent on the nature of the Lewis acid, the nucleophile, and the substrate itself. For a substituted tetrahydrofuran (B95107) like this compound, the regioselectivity of the ring-opening is a key consideration. The presence of the cyclopropyl (B3062369) group may also influence the reaction pathways, potentially participating in rearrangements. researchgate.net For example, treatment with a Lewis acid in the presence of a nucleophile could lead to the formation of a functionalized acyclic ether.
Selective cleavage of the tetrahydrofuran ring can be achieved using strong acids or specific reagent systems. For example, treatment with hydroiodic acid (HI) can lead to ring-opening to form a di-iodide, although the conditions are harsh. More selective methods might involve multi-step sequences that exploit the specific structural features of the molecule. The ultimate strategy for cleavage would depend on the desired final product and the compatibility of other functional groups within the molecule.
Reactivity Profiles of the Cyclopropyl Ring System
The cyclopropane (B1198618) ring, with its "bent" bonds and increased p-character, exhibits reactivity reminiscent of alkenes, making it a versatile functional group in organic synthesis. youtube.comncert.nic.in Its reactions often involve the relief of ring strain as a thermodynamic driving force.
The cyclopropane ring in a molecule such as this compound can undergo addition reactions with both electrophiles and nucleophiles, typically resulting in ring cleavage.
Electrophilic Addition: Electrophiles can attack the C-C bonds of the cyclopropane ring, leading to a ring-opened product. For instance, in the presence of a Brønsted acid like HBr, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that is subsequently attacked by the bromide ion to yield a 1,3-addition product. youtube.com The regioselectivity of this addition would be influenced by the electronic effects of the adjacent oxolane ring.
Nucleophilic Addition: While less common for simple cyclopropanes, nucleophilic addition can occur, particularly when the ring is activated by an adjacent electron-withdrawing group. In the context of this compound, the generation of a cyclopropene (B1174273) intermediate via elimination from a suitably functionalized precursor can be followed by nucleophilic attack. researchgate.net For example, a base-assisted dehydrohalogenation of a brominated derivative could form a transient cyclopropene, which would then be susceptible to attack by nucleophiles like alcohols or amines. researchgate.net The stereochemistry of such additions is often controlled by the approach of the nucleophile to the least hindered face of the cyclopropene.
A summary of representative addition reactions to cyclopropane systems is presented below.
| Reaction Type | Reagent | Product Type | Reference |
| Electrophilic Addition | HBr | 1,3-Dihalide | youtube.com |
| Nucleophilic Addition | Alcohols (via cyclopropene) | Cyclopropyl ether | researchgate.net |
| Nucleophilic Addition | Amines (via cyclopropene) | Cyclopropyl amine | researchgate.net |
The cyclopropylcarbinyl system, present in this compound, is prone to characteristic rearrangement reactions, often proceeding through a cyclopropylcarbinyl cation. This cation can undergo facile rearrangements to cyclobutyl and homoallyl cations, leading to ring-expanded or linear products.
Under acidic conditions, the hydroxyl group of this compound could be protonated and leave as water, generating a primary carbocation. However, the adjacent cyclopropyl group can stabilize this positive charge through delocalization, leading to the formation of a non-classical bicyclobutonium ion intermediate. This intermediate can then be attacked by a nucleophile at different positions, leading to a mixture of products.
A notable reaction is the stereoinvertive nucleophilic substitution at the quaternary carbon of cyclopropyl carbinol derivatives, which proceeds through a bicyclobutonium-like species. nih.gov This suggests that reactions at the carbinol center of this compound could potentially proceed with high stereocontrol.
| Rearrangement Type | Key Intermediate | Potential Products | Reference |
| Cyclopropylcarbinyl Rearrangement | Cyclopropylcarbinyl cation / Bicyclobutonium ion | Cyclobutyl derivatives, Homoallylic derivatives | nih.gov |
| Stereoinvertive Substitution | Bicyclobutonium species | Tertiary alkyl halides/azides with inverted stereochemistry | nih.gov |
Transition Metal-Catalyzed Functionalization and Cross-Coupling Reactions
Transition metal catalysis offers a powerful toolkit for the selective functionalization of the cyclopropyl ring in molecules like this compound, often preserving the three-membered ring. researchgate.net
Suzuki-Miyaura Cross-Coupling: The cyclopropyl group can be introduced or functionalized using Suzuki-Miyaura cross-coupling reactions. For instance, potassium cyclopropyltrifluoroborate (B8364958) can be coupled with various aryl and heteroaryl chlorides in the presence of a palladium catalyst to form arylcyclopropanes. nih.govacs.org This methodology is tolerant of a wide range of functional groups, including esters and ketones, suggesting its applicability to derivatives of this compound. nih.gov
Negishi Cross-Coupling: Alkylzinc reagents are effective partners in palladium- or nickel-catalyzed cross-coupling reactions. acs.org Cyclopropylzinc reagents can be coupled with aryl or alkenyl halides to introduce the cyclopropyl moiety. acs.org
Other Cross-Coupling Reactions: Other transition metals like cobalt and iron have also been employed in cross-coupling reactions involving cyclopropyl groups. acs.org These methods provide alternative routes for creating C-C bonds at the cyclopropyl ring.
The table below summarizes some key transition metal-catalyzed cross-coupling reactions applicable to cyclopropyl systems.
| Reaction Name | Catalyst | Coupling Partners | Product | Reference |
| Suzuki-Miyaura | Palladium | Cyclopropyltrifluoroborate + Aryl/Heteroaryl Halide | Aryl/Heteroaryl-cyclopropane | nih.govacs.orgrsc.org |
| Negishi | Palladium/Nickel | Cyclopropylzinc + Aryl/Alkenyl Halide | Aryl/Alkenyl-cyclopropane | acs.org |
| Reductive Cross-Coupling | Nickel | Aryl Bromide + Bromocyclopropane | Arylcyclopropane | researchgate.net |
Stereochemical Integrity and Control during Chemical Transformations
Maintaining and controlling the stereochemistry of the cyclopropane ring and adjacent stereocenters is a critical aspect of the chemical transformations of this compound.
Retention of Configuration: In many transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the configuration of the cyclopropyl group is retained. rsc.org This is particularly valuable when using enantiomerically enriched cyclopropylboronic acids to synthesize optically active cyclopropyl-substituted heteroarenes. rsc.org
Stereoinvertive Reactions: In contrast, certain nucleophilic substitutions at a stereocenter adjacent to the cyclopropyl ring can proceed with inversion of configuration. As mentioned earlier, the reaction of stereodefined cyclopropyl methyl ethers with nucleophiles like TMSN₃ in the presence of a Lewis acid leads to tertiary azides with high diastereoselectivity and inversion of stereochemistry at the quaternary carbon center. nih.gov This stereoinvertive outcome is rationalized by the formation of a bicyclobutonium intermediate that directs the incoming nucleophile to attack from the opposite face. nih.gov
Diastereoselective Cyclizations: The synthesis of cyclopropyl-fused tetrahydrofurans from vinylcyclopropanes through iodocyclization can proceed with diastereoselectivity, where the relative stereochemistry of the product is dictated by the stereochemistry of the starting vinylcyclopropane. otago.ac.nz
The ability to control the stereochemical outcome of reactions is crucial for the synthesis of complex molecules with defined three-dimensional structures.
| Transformation | Stereochemical Outcome | Key Factor | Reference |
| Suzuki-Miyaura Cross-Coupling | Retention of configuration | Mechanism of transmetalation and reductive elimination | rsc.org |
| Nucleophilic Substitution on Cyclopropyl Carbinol Derivatives | Inversion of configuration | Formation of a bicyclobutonium intermediate | nih.gov |
| Iodocyclization of Vinylcyclopropanes | Diastereoselective | Stereochemistry of the starting material | otago.ac.nz |
Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Cyclopropyloxolan 2 Yl Methanol
Determination of Absolute and Relative Stereochemistry
The three-dimensional arrangement of atoms in (4-Cyclopropyloxolan-2-yl)methanol is critical to its chemical and biological properties. Determining the absolute and relative stereochemistry is, therefore, a paramount objective in its analysis.
Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are indispensable for establishing the absolute configuration of enantiomers. nih.govchromatographyonline.comnih.gov
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For a molecule like this compound, which lacks a strong chromophore, derivatization with a chromophoric auxiliary is often necessary to obtain a measurable ECD signal. The sign and intensity of the Cotton effects in the ECD spectrum can then be correlated with the absolute configuration of the stereocenters through empirical rules or, more reliably, by comparison with quantum chemical calculations. gcms.czrsc.org
Optical Rotatory Dispersion (ORD): ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, the shape of the ORD curve, particularly the sign of the Cotton effect, can be used to deduce the absolute stereochemistry of the molecule.
While no specific ECD or ORD data for this compound is publicly available, a hypothetical analysis would involve the synthesis of a suitable derivative (e.g., a benzoate (B1203000) ester) and comparison of its experimental chiroptical spectra with theoretically calculated spectra for the possible stereoisomers.
High-resolution NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. researchgate.net For this compound, specific NMR techniques can elucidate the spatial relationships between the substituents on the oxolane ring.
¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on the oxolane ring can provide information about their dihedral angles, which in turn reflects the relative stereochemistry (cis or trans).
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space, providing direct evidence for the relative arrangement of the cyclopropyl (B3062369) and hydroxymethyl groups.
Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): The use of CDAs (e.g., Mosher's acid) or CSAs can lead to the formation of diastereomeric species that exhibit distinct NMR signals for the enantiomers, allowing for their differentiation and quantification.
The application of advanced computational methods, such as the DP4+ analysis, which compares experimental and calculated NMR chemical shifts, can further aid in the confident assignment of stereochemistry. cam.ac.ukrsc.org
Table 1: Hypothetical ¹H NMR Data for Stereochemical Assignment of this compound
| Proton | Hypothetical Chemical Shift (ppm) - cis isomer | Hypothetical Chemical Shift (ppm) - trans isomer | Key NOE Correlations (cis isomer) | Key NOE Correlations (trans isomer) |
| H-2 | 4.10 | 3.95 | H-4, CH₂OH | CH₂OH |
| H-4 | 1.85 | 2.05 | H-2, Cyclopropyl-H | Cyclopropyl-H |
| CH₂OH | 3.65, 3.55 | 3.70, 3.60 | H-2 | H-2 |
| Cyclopropyl-H | 0.8-0.2 | 0.8-0.2 | H-4 | H-4 |
Note: This table presents hypothetical data for illustrative purposes.
The most definitive method for determining the absolute and relative stereochemistry of a molecule is single-crystal X-ray diffraction. mdpi.comdntb.gov.ua Since this compound is a liquid at room temperature, it would need to be converted into a crystalline derivative. Suitable derivatives could include a p-nitrobenzoate ester or an amide, which have a higher propensity to form high-quality crystals. The resulting crystal structure would provide an unambiguous three-dimensional representation of the molecule, confirming the connectivity of the atoms and their precise spatial arrangement. researchgate.net
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of this compound and its fragments. mdpi.com Analysis of the fragmentation patterns in the mass spectrum offers valuable insights into the molecule's structure.
Common fragmentation pathways for cyclic ethers like oxolane derivatives often involve alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and ring-opening reactions. nih.govmiamioh.edulibretexts.org For this compound, characteristic fragments would be expected from the loss of the hydroxymethyl group, the cyclopropyl group, or parts of the oxolane ring. Tandem mass spectrometry (MS/MS) experiments can be employed to isolate and further fragment specific ions, helping to piece together the fragmentation puzzle. youtube.com
Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Possible Origin |
| [M+H]⁺ | 143.1067 | Protonated molecule |
| [M-H₂O]⁺ | 125.0961 | Loss of water |
| [M-CH₂OH]⁺ | 111.0805 | Loss of hydroxymethyl radical |
| [M-C₃H₅]⁺ | 101.0603 | Loss of cyclopropyl radical |
| [C₅H₉O]⁺ | 85.0648 | Cleavage of the oxolane ring |
Note: Predicted m/z values are based on the chemical formula C₈H₁₄O₂.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and can also provide information about its conformational isomers.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Strong C-O stretching vibrations for the ether and alcohol would appear in the 1000-1300 cm⁻¹ region. Vibrations associated with the cyclopropyl ring and the oxolane ring would also be present in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR, particularly for non-polar bonds. The symmetric C-C stretching of the cyclopropyl ring would likely give a strong Raman signal.
While detailed spectral data for this specific compound is not available, general spectral databases for similar functional groups can be used for preliminary interpretation. acs.org
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of this compound and for determining the enantiomeric excess (ee) of a chiral sample. nih.govsci-hub.se
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate the compound from any impurities. The purity is determined by the relative area of the peak corresponding to the compound. nih.gov
Chiral Chromatography: To determine the enantiomeric excess, a chiral stationary phase (CSP) is used in either GC or HPLC. chromatographyonline.comgcms.cz The two enantiomers of this compound will interact differently with the chiral stationary phase, leading to their separation and allowing for the quantification of each enantiomer. uma.esnih.gov The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. wikipedia.org
Theoretical and Computational Investigations of 4 Cyclopropyloxolan 2 Yl Methanol
Quantum Chemical Studies on Electronic Structure and Reactivity
No published quantum chemical studies focusing specifically on (4-Cyclopropyloxolan-2-yl)methanol were identified. Such studies would be invaluable for understanding the molecule's fundamental properties.
There are currently no available Density Functional Theory (DFT) studies that elucidate the reaction mechanisms or analyze the transition states of this compound. While DFT is a powerful tool for this purpose, it has not yet been applied to this particular compound.
The prediction of spectroscopic properties of this compound using ab initio methods has not been reported in the scientific literature.
Conformational Analysis and Molecular Dynamics Simulations
A detailed conformational analysis or molecular dynamics simulations specific to this compound are not available in published research.
No studies mapping the potential energy surface or defining the conformational landscapes of this compound have been published.
Computational investigations into the intermolecular interactions and solvation effects of this compound have not been documented.
In Silico Design and Prediction of Novel Derivatives based on the this compound Scaffold
There is no evidence of research focused on the in silico design and prediction of novel derivatives using the this compound scaffold.
Ligand-Receptor Interaction Modeling
Currently, there are no publicly accessible scientific articles or research data that focus on the ligand-receptor interaction modeling of this compound. Molecular modeling is a critical tool in drug discovery and chemical biology for understanding how a ligand, such as this compound, might bind to a biological receptor. This process typically involves computational methods like molecular docking and molecular dynamics simulations to predict the binding affinity, orientation, and key interactions between the ligand and the active site of a protein or other macromolecular target.
The absence of such studies suggests that the biological targets of this compound have not yet been identified or that research into its mechanism of action is not available in the public domain. Without an identified receptor, it is not possible to perform or report on ligand-receptor interaction modeling.
Detailed research findings and data tables, which would typically be presented in this section to illustrate the binding modes and energies, cannot be generated due to the lack of foundational research on this specific compound. Further experimental studies would be required to first identify a biological target for this compound before any meaningful computational modeling of its receptor interactions could be undertaken.
Applications and Utility of 4 Cyclopropyloxolan 2 Yl Methanol in Advanced Organic Synthesis
(4-Cyclopropyloxolan-2-yl)methanol as a Chiral Building Block in Complex Molecule Synthesis
No specific research findings were identified that describe the use of this compound as a chiral building block. While the synthesis of chiral compounds is a critical aspect of drug discovery, there are no documented instances of this particular molecule being used for this purpose. szabo-scandic.comcaymanchem.com
Construction of Pharmaceutical and Agrochemical Intermediates
There is no available data to suggest that this compound is employed as a strategic intermediate in the synthesis of pharmaceutical or agrochemical products. While structurally related compounds may have such applications, this has not been documented for this compound itself.
Role in Methodological Development for Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations
No studies were found that feature this compound in the development of new synthetic methodologies for bond formations.
Precursor in Material Science and Polymer Chemistry
The application of this compound as a monomer or structural component in polymer chemistry or material science is not documented in the reviewed literature.
Applications in Catalyst or Ligand Design
There is no evidence to support the use of this compound in the design or synthesis of catalysts or ligands for chemical reactions.
Future Directions and Emerging Research Avenues for 4 Cyclopropyloxolan 2 Yl Methanol
Development of More Efficient and Atom-Economical Synthetic Pathways
The pursuit of synthetic efficiency, guided by the principles of atom economy, remains a central theme in modern organic chemistry. nih.gov For a molecule like (4-Cyclopropyloxolan-2-yl)methanol, future research will likely concentrate on developing synthetic routes that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.
Current strategies for synthesizing substituted tetrahydrofurans often rely on intramolecular cyclizations, cycloadditions, or functionalization of the pre-formed heterocycle. chemistryviews.orgorganic-chemistry.org Future efforts could build upon these foundations in several key areas:
Catalytic C-H Functionalization: Metal-free, iodine-catalyzed methods have been developed for the C-H oxidation of alcohols to form tetrahydrofuran (B95107) rings, offering an economically and ecologically favorable pathway. chemistryviews.org Expanding this strategy to precursors of this compound could provide a direct and atom-economical route, avoiding pre-functionalized starting materials.
Asymmetric Cycloadditions: The iridium-catalyzed asymmetric formal [3+2] cycloaddition between carboxylic acids and vinylcyclopropanes represents a powerful, atom-economical method for accessing highly enantioenriched tetrahydrofurans. acs.org Further development of catalysts and reaction conditions tailored for the specific substitution pattern of this compound could lead to highly efficient and stereoselective syntheses. A similar approach involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides. organic-chemistry.org
Redox-Relay Heck Reactions: An operationally simple strategy for synthesizing substituted tetrahydrofurans from readily available materials like cis-butene-1,4-diol involves a redox-relay Heck reaction. organic-chemistry.org Adapting this methodology could provide a novel and efficient entry point to the cyclopropyl-substituted oxolane skeleton.
Synthesis from Vinylcyclopropanes: Recent methods have demonstrated the synthesis of cyclopropyl-fused tetrahydrofurans through the iodocyclization of vinylcyclopropanes. chemrxiv.org Optimizing this approach for the synthesis of this compound could provide a direct route from readily modifiable precursors.
| Synthetic Strategy | Key Features | Potential Advantages for this compound | Relevant Findings |
| Iodine-Catalyzed C-H Activation | Metal-free, intramolecular cyclization of alcohols. | High atom economy, mild conditions, ecologically favorable. | Transforms non-functionalized alcohols into THF derivatives with yields up to 71%. chemistryviews.org |
| Asymmetric [3+2] Cycloaddition | Iridium-catalyzed reaction of vinylcyclopropanes and carboxylic acids. | High stereoselectivity and atom economy. | Produces highly enantioenriched tetrahydrofurans under mild conditions. acs.org |
| Redox-Relay Heck Reaction | Utilizes simple starting materials like cis-butene-1,4-diol. | Operationally simple, access to diverse substitutions. | Generates cyclic hemiacetals as versatile intermediates for tetrahydrofurans. organic-chemistry.org |
| Iodocyclization of Vinylcyclopropanes | Electrophilic cyclization mediated by iodine. | Direct formation of the cyclopropyl-tetrahydrofuran fused system. | An excellent yield of 92% was achieved at 50°C using NaI. chemrxiv.org |
Exploration of Novel Reactivity and Cascade Reactions
The juxtaposition of a high-energy cyclopropane (B1198618) ring and a tetrahydrofuran moiety suggests a rich and potentially unique reactivity profile for this compound. Future investigations will likely focus on harnessing the inherent ring strain of the cyclopropyl (B3062369) group to trigger novel transformations and cascade reactions.
Cascade Reactions: Brønsted acid-promoted intramolecular cascade reactions have been used to synthesize cyclopropyl-substituted furans from ynenones, demonstrating that the cyclopropane can participate in complex, multi-step transformations. scispace.comnih.gov Similar acid- or metal-catalyzed cascades initiated at the alcohol or ether oxygen of this compound could lead to the rapid construction of complex polycyclic architectures. Novel cascades involving Prins and Friedel-Crafts cyclizations have also been reported for forming polycyclic tetrahydrofurans. nih.gov
Ring-Opening Reactions: The tetrahydrofuran ring itself is susceptible to ring-opening reactions, a process fundamental to its use in polymerizations. acs.orgnih.gov The presence of the cyclopropyl and hydroxymethyl substituents could significantly influence the regioselectivity and stereospecificity of such ring-opening events. Research into Lewis acid-mediated or N-heterocyclic carbene-boryl triflate-induced ring-opening could uncover new synthetic applications, potentially leading to novel functionalized polymers or fine chemicals. nih.govrsc.org
Photochemical Transformations: Photochemical methods, such as the ring expansion of oxetanes, offer a mild and efficient route to tetrahydrofuran derivatives. researchgate.net Exploring the photochemical reactivity of this compound could reveal new pathways for isomerization, ring expansion, or cycloaddition, driven by the unique electronic properties of its constituent rings.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. The synthesis of this compound and its derivatives is an ideal candidate for such technological integration.
Continuous Flow Synthesis: High-pressure and high-temperature reactions, such as catalytic hydrogenations, are well-suited for flow reactors, which allow for rapid heating and cooling and precise control over reaction parameters. youtube.com This can enable the use of reaction conditions that would be unsafe or impractical in a batch setup. youtube.com The synthesis of chiral alcohols, key structural features of the target compound, has been successfully demonstrated in continuous-flow microreactor systems, often coupling multiple enzymatic steps. nih.gov
Automated Platforms for Optimization: Automated synthesis platforms can rapidly screen a wide range of catalysts, solvents, and reaction conditions, accelerating the optimization of synthetic routes. This would be particularly valuable for developing the stereoselective synthesis of this compound, where subtle changes in conditions can dramatically affect the product's enantiomeric purity.
Enhanced Safety and Scalability: Flow chemistry inherently offers enhanced safety by minimizing the volume of hazardous reagents and reactive intermediates at any given time. youtube.com This, combined with the ease of scaling up production by simply extending the run time, makes it a highly attractive approach for the industrial synthesis of valuable chemical building blocks. youtube.com
Advanced Computational Studies for Enhanced Mechanistic Understanding and Predictive Modeling
Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. rsc.org For a molecule with the structural complexity of this compound, computational studies are crucial for unlocking its full synthetic potential.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction pathways. Such studies can provide deep insights into the mechanisms of key reactions, such as the ring-opening of the tetrahydrofuran moiety or cycloaddition reactions to form the ring. nih.govresearchgate.net For instance, theoretical studies have clarified the activation energies involved in THF ring-opening by frustrated Lewis pairs. nih.gov
Predictive Modeling of Reactivity: Computational models can predict how the electronic and steric properties of the cyclopropyl group influence the reactivity of the tetrahydrofuran ring and the alcohol functional group. A systematic computational investigation into the reactions of cyclopropyl ketones has already revealed important structure-reactivity relationships that could be extrapolated to this system. manchester.ac.uk This predictive power can guide experimental work, saving time and resources by focusing on the most promising synthetic routes and reaction conditions.
Catalyst Design: Advanced computational techniques can accelerate the design of new catalysts for the stereoselective synthesis of this compound. rsc.org By modeling the interaction between the substrate and a chiral catalyst, researchers can rationally design catalysts with improved activity and selectivity before committing to their synthesis and testing in the lab.
| Computational Approach | Application to this compound | Expected Outcome | Relevant Findings |
| Density Functional Theory (DFT) | Modeling transition states for cyclization and ring-opening reactions. | Detailed mechanistic understanding, calculation of activation energy barriers. | Provided insights into THF ring-opening mechanisms and energies. nih.gov |
| Structure-Reactivity Studies | Investigating electronic effects of the cyclopropyl group on the oxolane ring. | Prediction of regioselectivity and reactivity in novel transformations. | Revealed links between structure and reactivity in cyclopropyl ketones. manchester.ac.uk |
| Catalyst-Substrate Modeling | Simulating interactions with chiral catalysts for asymmetric synthesis. | Rational design of highly stereoselective catalysts. | Computational tools can accelerate new catalyst design processes. rsc.org |
| Computational NMR | Predicting 1H and 13C NMR spectra for structural verification. | Aiding in the characterization of complex isomers and products. | Used to resolve and assign spectra for complex heterohelicenes. mdpi.com |
Synergistic Approaches Combining Synthetic Innovation and Theoretical Investigations
The most rapid and profound advances in the chemistry of this compound will likely emerge from a synergistic approach that tightly integrates experimental synthesis with computational modeling. This paradigm allows for a continuous feedback loop where theoretical predictions guide experimental design, and experimental results refine and validate computational models.
This integrated approach has proven highly effective in other areas, such as the development of novel covalent organic frameworks (COFs) for membrane separations. nih.govacs.org In that work, computational screening first identified promising candidate materials, which were then synthesized and tested, with the experimental results correlating well with the initial predictions. nih.govacs.org Similarly, a combined experimental and computational approach has been used to decipher and engineer metabolic pathways for producing sustainable bioplastics. nih.gov
For this compound, this could involve:
Computational Screening: Using DFT and other methods to screen potential new catalysts and cascade reactions.
Targeted Synthesis: Synthesizing the most promising candidates identified by theory, potentially using efficient flow chemistry platforms.
Experimental Validation: Testing the new reactions and catalysts to determine their efficacy.
Model Refinement: Using the experimental data to refine the computational models, leading to more accurate predictions in the next cycle.
By combining the creative power of synthetic chemistry with the predictive power of computational science, researchers can accelerate the exploration of this compound, paving the way for its use in new materials, pharmaceuticals, and other advanced applications.
Q & A
Q. Basic
- X-ray crystallography : Determines absolute configuration via dihedral angles (e.g., cyclopropyl vs. oxolane ring angles of 65–76°) and hydrogen-bonding networks (O–H⋯O/N interactions) .
- NMR : H NMR shows distinct splitting for the cyclopropyl-CH₂ group (δ 0.5–1.5 ppm) and the oxolane ring protons (δ 3.5–4.5 ppm). C NMR confirms the quaternary cyclopropyl carbon (δ 10–15 ppm) .
What strategies mitigate steric hindrance from the cyclopropyl group in cross-coupling reactions?
Advanced
The cyclopropyl group induces steric strain, complicating Suzuki or Buchwald-Hartwig couplings. Methodological adjustments include:
- Ligand design : Bulky ligands (e.g., XPhos) prevent catalyst deactivation by shielding the metal center.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving reaction efficiency .
- Temperature modulation : Lower temperatures (0–25°C) reduce undesired side reactions from strained intermediates .
How to address contradictions between crystallographic data and computational models for this compound?
Advanced
Discrepancies often arise in dihedral angles or hydrogen-bond lengths. Resolution strategies:
- Multi-method validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental X-ray data. Adjust computational parameters (e.g., dispersion corrections) to match observed packing motifs .
- Dynamic effects : MD simulations account for crystal lattice constraints, which static DFT models may overlook .
What experimental protocols ensure stability during storage and handling?
Q. Basic
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the methanol group.
- Handling : Use gloveboxes for moisture-sensitive steps. Quench reactions with methanol cautiously to avoid exothermic side reactions .
- Waste disposal : Separate halogenated byproducts (if present) and treat via approved hazardous waste protocols .
What biological screening approaches are suitable for evaluating its therapeutic potential?
Q. Advanced
- Enzyme assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) due to the compound’s aromatic and ether motifs .
- Receptor docking studies : Use Schrödinger’s Glide to model interactions with GPCRs or kinase targets, leveraging the cyclopropyl group’s rigidity for selective binding .
- ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
How to optimize purification when byproducts include cyclopropane derivatives?
Q. Advanced
- Chromatography : Use silica gel with gradient elution (hexane:EtOAc 9:1 → 1:1) to separate cyclopropane-containing impurities.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) exploit differential solubility of the target vs. byproducts .
- Analytical monitoring : LC-MS (ESI+) tracks [M+H]+ ions (e.g., m/z 168.1 for cyclopropane fragments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
